molecular formula C8H9NO2 B058427 2-Methoxy-4-methylnicotinaldehyde CAS No. 123506-68-3

2-Methoxy-4-methylnicotinaldehyde

Cat. No. B058427
M. Wt: 151.16 g/mol
InChI Key: OYNIUITTZQLGKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxy-4-methylnicotinaldehyde, such as Schiff base compounds, involves the condensation of aldehydes with amines. For example, Schiff base compounds have been synthesized by condensing 3-methoxysalicylaldehyde with isonicotinic acid hydrazide, demonstrating a method that could potentially be adapted for the synthesis of 2-Methoxy-4-methylnicotinaldehyde (Yang, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Methoxy-4-methylnicotinaldehyde reveals trans configurations with respect to the C=N double bonds. This configuration is essential for understanding the chemical behavior and reactivity of such compounds (Yang, 2007).

Chemical Reactions and Properties

The Schiff base compounds, which are structurally similar to 2-Methoxy-4-methylnicotinaldehyde, exhibit interesting chemical reactions, such as the formation of hydrogen-bonded networks. This highlights the potential reactivity of 2-Methoxy-4-methylnicotinaldehyde in forming complex molecular structures through intermolecular interactions (Yang, 2007).

Physical Properties Analysis

While specific data on 2-Methoxy-4-methylnicotinaldehyde's physical properties are not directly available, the physical properties of related Schiff base compounds, such as solubility and melting points, provide insights into its potential characteristics. These compounds display solubility in common organic solvents and have defined melting points, suggesting similar properties for 2-Methoxy-4-methylnicotinaldehyde (Kusumaningrum et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-4-methylnicotinaldehyde can be inferred from related compounds, which show a range of reactivities such as the ability to undergo cyclocondensation reactions. These reactions are crucial for synthesizing heterocyclic compounds and indicate the reactive nature of 2-Methoxy-4-methylnicotinaldehyde in forming diverse chemical structures (Mahata et al., 2003).

Scientific Research Applications

  • Optical Properties of Aluminum and Zinc Quinolates:

    • 4-Methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to create substituted 2-styryl-8-quinolinol. This compound was used as a chelating ligand to prepare aluminum and zinc complexes.
    • These complexes displayed high thermal stability and solubility in organic solvents. They emitted blue-green light in THF with a photoluminescence (PL) maximum that is red-shifted relative to reference complexes, indicating potential applications in light-emitting devices (Barberis & Mikroyannidis, 2006).
  • Sequential Photo-Oxidation of Methanol:

    • The photo-oxidation of methanol on preoxidized TiO(2)(110) leads to methyl formate production. This involves two consecutive photo-oxidation steps, with methoxy playing a crucial role in the process (Phillips et al., 2013).
  • Weinreb Amide in Synthetic Chemistry:

    • N-Methoxy-N-methylamide, also known as the Weinreb amide, is used extensively in synthetic chemistry for acylating agents and as an aldehyde equivalent. It has applications in heterocyclic chemistry, total synthesis, and industrial scale production by pharmaceutical industries (Balasubramaniam & Aidhen, 2008).
  • Antibacterial Zinc Complexes:

    • Schiff bases derived from 2-acetamidobenzaldehyde and various benzothiazoles were used to synthesize Zinc(II) chelates. These complexes exhibited antibacterial properties against pathogens like E. coli and Staphylococcus aureus (Chohan, Scozzafava & Supuran, 2003).
  • Linkers for Solid Phase Organic Synthesis:

    • Electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, have been used as linkers for solid phase organic synthesis. They enable the creation of secondary amides, which can be cleaved from supports with high purity and yield (Swayze, 1997).
  • Synthesis of Methyl (Z)-α-methoxyacrylates:

    • This study reported the synthesis of Methyl (Z)-α-methoxyacrylates from aldehydes, showing potential for diverse chemical transformations in creating biologically active compounds (Baati et al., 2009).

properties

IUPAC Name

2-methoxy-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNIUITTZQLGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylnicotinaldehyde

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methoxy-4-methylpyridine (2.6 g, 13 mmol) in dry THF (40 mL) under argon at −70° C. was added 1.6M n-BuLi in hexanes (8.1 mL, 14 mmol) over ten minutes. The mixture was stirred at −70° C. for 30 minutes and then anhydrous DMF (1.2 mL, 15 mmol) was added portion-wise at a rate that kept the temperature at −70° C. When the addition was complete, the mixture was stirred at −70° C. for 30 minutes and then at RT overnight. The reaction was quenched with 1M hydrochloric acid (40 mL) and then extracted three times with TBME. The combined organic phases were washed with brine, dried, filtered and concentrated. Column chromatography with TBME-light petroleum ether (1:1) as eluent gave 1.8 g (91%) of the title compound as pale yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Zlatoidský, B Gabos - Synthetic Communications®, 2009 - Taylor & Francis
Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, …
Number of citations: 2 www.tandfonline.com

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